Propanamide, N-(1-naphthyl)-2-methyl-
CAS No.: 21382-29-6
Cat. No.: VC21385570
Molecular Formula: C14H15NO
Molecular Weight: 213.27g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21382-29-6 |
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Molecular Formula | C14H15NO |
Molecular Weight | 213.27g/mol |
IUPAC Name | 2-methyl-N-naphthalen-1-ylpropanamide |
Standard InChI | InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) |
Standard InChI Key | JFPRISUCQTXAPA-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Propanamide, N-(1-naphthyl)-2-methyl- is cataloged in the PubChem database with a unique Chemical Identifier (CID) of 532138. The compound was first entered into the database on March 27, 2005, with the most recent modification on March 1, 2025 . Its Chemical Abstracts Service (CAS) registry number is 21382-29-6, providing a standardized international identifier for this specific chemical substance .
Molecular Composition and Physical Properties
The compound possesses a well-defined molecular formula of C₁₄H₁₅NO, indicating its composition of 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom . This composition yields a precise molecular weight of 213.27 g/mol, as calculated using standard atomic weight values . The molecular structure features a naphthalene ring system with an amide group attachment containing a methyl-branched propanoyl component.
Structural Representation
The two-dimensional structural representation of Propanamide, N-(1-naphthyl)-2-methyl- reveals its key functional groups and connectivity pattern. The compound contains:
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A naphthalene ring system (bicyclic aromatic structure)
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An amide group (-NH-CO-) connecting the naphthalene to the aliphatic portion
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A 2-methylpropanoyl group attached to the nitrogen atom of the amide functionality
The three-dimensional conformational structure provides additional insights into the spatial arrangement of atoms within the molecule, which may influence its physicochemical properties and potential interactions with biological systems .
Nomenclature and Chemical Identifiers
IUPAC Nomenclature and Synonyms
According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the systematic name for this compound is 2-methyl-N-naphthalen-1-ylpropanamide . This name precisely describes the structural components and their connectivity within the molecule.
The compound is known by several synonyms that appear in chemical literature and databases:
Synonym | Type |
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N-(Naphthalen-1-yl)isobutyramide | Alternative name |
2-methyl-N-naphthalen-1-ylpropanamide | IUPAC name |
2-methyl-N-(naphthalen-1-yl)propanamide | Alternative IUPAC variant |
2-METHYL-N-(1-NAPHTHYL)PROPIONAMIDE | Alternative name |
Propanamide, 2-methyl-N-1-naphthalenyl- | CAS-style name |
2-Methyl-N-1-naphthalenylpropanamide | Alternative name |
These synonyms reflect different naming conventions and styles used across various chemical databases and literature sources .
Digital Chemical Identifiers
Modern chemical informatics employs several standardized digital identifiers to enable precise computational representation and searching of chemical structures:
Identifier Type | Value | Purpose |
---|---|---|
InChI | InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | International Chemical Identifier providing a unique string representation |
InChIKey | JFPRISUCQTXAPA-UHFFFAOYSA-N | Fixed-length hashed version of the InChI for database searching |
SMILES | CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 | Simplified Molecular Input Line Entry System notation |
DSSTox Substance ID | DTXSID101289896 | Identifier in the Distributed Structure-Searchable Toxicity Database |
These digital identifiers facilitate precise chemical structure representation, database integration, and computational analysis of the compound .
Structural Chemistry
Amide Functional Group Analysis
The central amide functional group (-NH-CO-) in Propanamide, N-(1-naphthyl)-2-methyl- plays a critical role in determining its chemical properties. This group features:
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A planar geometry due to the partial double-bond character of the C-N bond
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Hydrogen bonding capabilities through the NH moiety (hydrogen bond donor)
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Hydrogen bond accepting potential through the carbonyl oxygen
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Restricted rotation around the C-N bond due to resonance stabilization
These characteristics potentially influence the compound's solubility profile, crystal packing arrangement, and intermolecular interactions .
Naphthalene Ring System
The naphthalene portion of the molecule consists of two fused benzene rings, contributing aromatic character to the compound. This structural feature:
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Provides rigidity to the molecular framework
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Contributes to potential π-π stacking interactions
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May influence the compound's UV-visible absorption properties
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Likely impacts the compound's lipophilicity and membrane permeability
The specific connection of the amide group at the 1-position of the naphthalene ring creates distinct electronic and steric environments that differentiate this compound from other naphthalene derivatives .
Property | Predicted Characteristic | Structural Basis |
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Solubility | Moderate in organic solvents, limited in aqueous media | Balance of polar amide group and lipophilic naphthalene moiety |
Lipophilicity | Relatively high logP value | Presence of naphthalene ring system and branched alkyl chain |
Acid-Base Behavior | Weakly acidic NH proton | Amide NH adjacent to electron-withdrawing carbonyl |
Thermal Stability | Moderately stable | Amide bond strength and aromatic stabilization |
These predicted properties would require experimental verification but can guide initial considerations for handling and application development .
Analytical Considerations
Spectroscopic Profile
The structural features of Propanamide, N-(1-naphthyl)-2-methyl- suggest specific spectroscopic characteristics that would be valuable for its identification and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal:
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Aromatic proton signals from the naphthalene ring system
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A characteristic amide NH signal
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Methyl and methine signals from the 2-methylpropanoyl group
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Infrared (IR) spectroscopy would show characteristic bands for:
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N-H stretching (approximately 3300-3400 cm⁻¹)
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C=O stretching (approximately 1650-1680 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
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Mass spectrometry would provide molecular ion peaks and fragmentation patterns characteristic of the amide bond cleavage and naphthalene ring .
Chromatographic Behavior
For analytical and preparative separations, the compound's chromatographic behavior would be influenced by:
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Moderate polarity due to the amide group
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Significant hydrophobic interactions from the naphthalene ring
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Potential for π-π interactions with aromatic stationary phases
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Hydrogen bonding capabilities affecting retention on polar stationary phases
These properties would inform method development for high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) analysis .
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